5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (hereafter referred to as the target compound) is a heterocyclic benzamide derivative with a thieno[3,4-c]pyrazol core substituted with a 2,4-dimethylphenyl group and a sulfone moiety. Its molecular formula is C₉₉H₁₆BrClN₃O₃S, and its monoisotopic mass is approximately 488.91 g/mol (calculated based on atomic weights).
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O3S/c1-11-3-6-18(12(2)7-11)25-19(15-9-29(27,28)10-17(15)24-25)23-20(26)14-8-13(21)4-5-16(14)22/h3-8H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQGTTHBQOWFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a thieno[3,4-c]pyrazole moiety, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 421.72 g/mol. The presence of bromine and chlorine atoms in its structure may influence its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18BrClN2O2 |
| Molecular Weight | 421.72 g/mol |
| Purity | ≥ 95% |
The mechanism of action for this compound involves its interactions with specific molecular targets in biological systems. It is hypothesized that the compound may inhibit certain enzymes or receptors by binding to their active sites or altering their conformations. This interaction can lead to modulation of various biological processes such as cell signaling pathways and metabolic functions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance:
- Antibacterial Effects : Compounds containing thieno[3,4-c]pyrazole structures have demonstrated significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Research has shown that derivatives of thieno[3,4-c]pyrazole can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), displaying potent antiviral activity against HIV. For example:
- Inhibition Potency : A related compound exhibited an EC50 value of 10.6 nM against wild-type HIV and showed effectiveness against resistant strains .
Cytotoxicity and Selectivity
The cytotoxic effects of the compound have been evaluated using various cancer cell lines:
- Cell Line Studies : In vitro studies indicated that certain derivatives have selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies
- Study on Antibacterial Activity : A study conducted on a series of thieno[3,4-c]pyrazole compounds revealed that modifications in the substituents significantly affected their antibacterial potency. The introduction of halogen atoms like bromine and chlorine was found to enhance activity against Gram-positive bacteria .
- Antiviral Efficacy : Another research effort focused on a structurally similar compound which showed promising results in inhibiting HIV replication in vitro. The study highlighted the importance of structural features such as the presence of halogens in enhancing binding affinity to viral targets .
Comparison with Similar Compounds
5-Bromo-N-(5,5-Dioxido-2-Phenyl-2,6-Dihydro-4H-Thieno[3,4-c]Pyrazol-3-yl)-2-Furamide ()
Molecular Formula : C₁₆H₁₂BrN₃O₄S
Key Features :
- Core Structure: Thieno[3,4-c]pyrazol with a sulfone group.
- Substituents : 2-furamide (furan carboxamide) instead of benzamide; phenyl group at position 2.
- Molecular Weight : 422.25 g/mol.
Comparison :
5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione ()
Molecular Formula : C₂₂H₁₅BrN₄OS
Key Features :
Comparison :
- The triazole-thione core differs significantly from the thienopyrazol system, leading to divergent electronic properties (e.g., C=S vs. sulfone groups).
- The target compound lacks a thione group but includes a sulfone, which is more resistant to oxidation.
- Both compounds exhibit brominated aromatic systems, but the benzamide in the target compound may offer stronger hydrogen-bonding capacity than the benzoxazole .
N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide ()
Molecular Formula: Not explicitly stated, but inferred as C₁₇H₁₀BrCl₂N₂O₂. Key Features:
- Core Structure : Thiazole ring substituted with bromo and phenyl groups.
- Substituents : 3,5-dichloro-2-hydroxybenzamide.
Comparison :
- The 3,5-dichloro-2-hydroxybenzamide substituent introduces multiple halogen atoms and a phenolic hydroxyl group, which may enhance solubility but reduce metabolic stability compared to the target compound’s chloro-benzamide .
Implications of Structural Variations
- Bioactivity: The target compound’s bromo-chloro-benzamide system may offer dual halogen bonding, enhancing receptor affinity compared to mono-halogenated analogs .
- Solubility : The sulfone group in the target compound and furamide analog improves aqueous solubility over the thiazole derivative’s hydroxyl group .
- Metabolic Stability : The sulfone and methyl groups in the target compound likely reduce oxidative metabolism compared to the triazole-thione’s sulfur moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
